molecular formula C13H17NO B15068951 (2-(tert-Butyl)-1H-indol-3-yl)methanol

(2-(tert-Butyl)-1H-indol-3-yl)methanol

Cat. No.: B15068951
M. Wt: 203.28 g/mol
InChI Key: OESZOEDDIRDZAN-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-1H-indol-3-yl)methanol is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-1H-indol-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-1H-indol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(2-(tert-Butyl)-1H-indol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(tert-Butyl)-1H-indol-3-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(2-tert-butyl-1H-indol-3-yl)methanol

InChI

InChI=1S/C13H17NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-7,14-15H,8H2,1-3H3

InChI Key

OESZOEDDIRDZAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)CO

Origin of Product

United States

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